molecular formula C9H13ClN4O B2405581 1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride CAS No. 2413868-84-3

1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride

Cat. No. B2405581
CAS RN: 2413868-84-3
M. Wt: 228.68
InChI Key: JTLAWIWODFOUAL-UHFFFAOYSA-N
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Description

“1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride” is a chemical compound with the CAS Number: 2413868-84-3 . It has a molecular weight of 228.68 . The IUPAC name for this compound is 1-(6-aminopyridin-3-yl)piperazin-2-one hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N4O.ClH/c10-8-2-1-7(5-12-8)13-4-3-11-6-9(13)14;/h1-2,5,11H,3-4,6H2,(H2,10,12);1H . This code provides a specific string of characters that represent the compound’s molecular structure.

Scientific Research Applications

Crystal Structure Analysis

The hydrochloride salt of a related compound, 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, was studied for its crystal structure and compared with its fluorinated analogue. This research is significant for understanding the structural aspects of similar compounds (Ullah & Stoeckli-Evans, 2021).

Synthetic Processes

A scalable and facile synthetic process was established for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor. This process is relevant for the large-scale synthesis of related compounds (Wei et al., 2016).

Synthesis and Characterization

New 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts were synthesized as potential dual antihypertensive agents. The study provided insights into the protonation of nitrogen atoms in the piperazine ring of hydrochloride salts (Marvanová et al., 2016).

Pharmaceutical Development

The hydrochloride salt of a CGRP receptor inhibitor was developed through a convergent, stereoselective, and economical synthesis. This demonstrates the potential pharmaceutical applications of hydrochloride salts of piperazine derivatives (Cann et al., 2012).

Luminescent Properties and Electron Transfer

Research on novel piperazine substituted naphthalimide model compounds, including their luminescent properties and photo-induced electron transfer, highlights the potential application in fluorescence and imaging technologies (Gan et al., 2003).

Synthesis and Antibacterial Activity

Studies on the synthesis and antibacterial activity of derivatives like Terazosin hydrochloride provide insights into the potential antibacterial applications of similar compounds (Kumar et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific incidents occur .

properties

IUPAC Name

1-(6-aminopyridin-3-yl)piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O.ClH/c10-8-2-1-7(5-12-8)13-4-3-11-6-9(13)14;/h1-2,5,11H,3-4,6H2,(H2,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJGTFYUIAHOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CN=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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